molecular formula C11H7N7O2S2 B6614216 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 377064-40-9

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B6614216
CAS No.: 377064-40-9
M. Wt: 333.4 g/mol
InChI Key: QWRGXHKRNNOPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide is a heterocyclic compound featuring a central pyridine-2,6-dicarboxamide scaffold substituted with 1,3,4-thiadiazole moieties. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry, sensing, and biomimetic catalysis. The sulfur-rich thiadiazole groups enhance metal-binding capabilities and thermal stability, while the pyridine core provides rigidity for supramolecular interactions .

Properties

IUPAC Name

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7O2S2/c19-8(15-10-17-12-4-21-10)6-2-1-3-7(14-6)9(20)16-11-18-13-5-22-11/h1-5H,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRGXHKRNNOPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390851
Record name T6720122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377064-40-9
Record name T6720122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis Pathway

The primary route for synthesizing 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide begins with pyridine-2,6-dicarboxylic acid as the starting material. The process involves two critical stages:

  • Conversion to Pyridine-2,6-dicarbonyl Dichloride :
    Pyridine-2,6-dicarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions to form the corresponding acid chloride. This step typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 60–80°C for 4–6 hours.

  • Amidation with 2-Amino-1,3,4-thiadiazole :
    The acid chloride intermediate reacts with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) at room temperature or mild heating (40–60°C) for 12–24 hours.

Reaction Scheme :

Pyridine-2,6-dicarboxylic acidSOCl2Pyridine-2,6-dicarbonyl dichloride2-Amino-1,3,4-thiadiazoleTarget Compound\text{Pyridine-2,6-dicarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Pyridine-2,6-dicarbonyl dichloride} \xrightarrow{\text{2-Amino-1,3,4-thiadiazole}} \text{Target Compound}

Alternative Approaches

While the above method is standard, variations exist:

  • One-Pot Synthesis : Combining the acid chloride formation and amidation steps in a single reactor reduces purification steps but requires precise stoichiometric control.

  • Solvent Optimization : Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) enhances reaction efficiency and yield by stabilizing intermediates.

Step-by-Step Procedure and Conditions

Detailed Protocol

Step 1: Synthesis of Pyridine-2,6-dicarbonyl Dichloride

  • Add pyridine-2,6-dicarboxylic acid (10 mmol) to anhydrous DCM (50 mL).

  • Introduce thionyl chloride (25 mmol) dropwise under nitrogen atmosphere.

  • Reflux at 65°C for 5 hours.

  • Remove excess SOCl₂ via rotary evaporation to obtain the dichloride as a white solid.

Step 2: Coupling with 2-Amino-1,3,4-thiadiazole

  • Dissolve the dichloride (5 mmol) in dry acetonitrile (30 mL).

  • Add 2-amino-1,3,4-thiadiazole (12 mmol) and Et₃N (15 mmol).

  • Stir at 50°C for 18 hours.

  • Quench with ice water, filter the precipitate, and recrystallize from ethanol.

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂DCM65585–90
2Et₃NMeCN501870–75

Optimization Strategies

Catalytic Enhancements

  • Base Selection : Using 4-dimethylaminopyridine (DMAP) as a catalyst improves amidation efficiency, reducing reaction time to 8 hours.

  • Microwave Assistance : Microwave irradiation (100 W, 80°C) accelerates the coupling step, achieving 85% yield in 4 hours.

Purification Techniques

  • Recrystallization : Ethanol-water (3:1) mixtures yield high-purity crystals (>98% by HPLC).

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves byproducts in complex mixtures.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) confirm amide bond formation.

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 2H, pyridine-H), 8.30 (s, 4H, thiadiazole-H).

  • HRMS : m/z 333.4 [M+H]⁺ matches the theoretical molecular weight.

Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
FT-IR1680 cm⁻¹C=O stretch
¹H NMRδ 8.75 (s)Pyridine protons
HRMS333.4Molecular ion

Challenges and Mitigation

Common Issues

  • Byproduct Formation : Over-chlorination in Step 1 generates pyridine-2,6-tricarbonyl chloride. Mitigated by controlling SOCl₂ stoichiometry.

  • Low Solubility : The target compound’s poor solubility complicates purification. Additives like DMSO (10% v/v) enhance solubility during recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole rings allow the compound to cross cellular membranes and interact with enzymes or receptors, leading to inhibition of their activity. This can result in the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in anticancer applications .

Comparison with Similar Compounds

Structural and Functional Properties

Thiadiazole Substituents : The 1,3,4-thiadiazole groups provide strong electron-withdrawing effects and sulfur-based coordination sites, enhancing affinity for transition metals (e.g., Cu²+, Ni²+) compared to neutral or less polar substituents .
Analogues :

  • N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide : Thiazole groups offer similar metal-binding but lower electron-withdrawing capacity, resulting in reduced fluorescence quenching efficiency for Cu²+/Ni²+ detection (quantum yield: ~0.45 vs. thiadiazole-based ~0.60) .
  • Bisquinolinium Derivatives: Quaternized quinoline groups improve water solubility and anion sensing (e.g., for Cl⁻ or HPO₄²⁻) but lack sulfur’s chelating versatility .
  • Palladium Complexes with Halogenated Aryl Groups : Electron-withdrawing halogens (F, Cl, Br) enhance catalytic activity in Suzuki-Miyaura coupling, but thiadiazole’s sulfur may offer alternative ligand-to-metal charge transfer pathways .

Table 2. Functional Group Impact on Properties

Substituent Key Properties Applications
1,3,4-Thiadiazol-2-yl High metal affinity, thermal stability Sensors, catalysis
Quinolinyl G-quadruplex binding, anticancer Oncology
5-Methylthiazol-2-yl Moderate metal sensing Fluorescent sensors
Halogenated Aryl Electronic tuning for catalysis Cross-coupling reactions

Physicochemical Properties

Target Compound: Predicted pKa ~10.3 and density ~1.45 g/cm³, comparable to 2-carbamoylphenyl-substituted analogues (pKa ~10.3, density ~1.45 g/cm³) . Thiadiazole’s sulfur atoms may lower solubility in polar solvents relative to quinoline derivatives.

Table 3. Physicochemical Comparison

Compound Predicted pKa Density (g/cm³) Solubility (H₂O)
Target Compound 10.34 1.452 Low
Bisquinolinium Derivative 8.5–9.5 1.38 High
2-Carbamoylphenyl Derivative 10.34 1.452 Moderate

Biological Activity

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (CAS: 377064-40-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C11H7N7O2S2C_{11}H_7N_7O_2S_2, with a molar mass of 333.35 g/mol. The structure features a pyridine ring with two carboxamide groups substituted by thiadiazole rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11H7N7O2S2C_{11}H_7N_7O_2S_2
Molar Mass333.35 g/mol
CAS Number377064-40-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moieties facilitate cellular membrane permeability and enable the compound to inhibit various enzymes and receptors involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that compounds containing thiadiazole structures exhibit significant enzyme inhibitory activity. Specifically, this compound has been shown to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in the development of neoplastic diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound:

  • Cell Lines Tested :
    • PC3 (prostate cancer)
    • HT29 (colorectal cancer)
    • SKNMC (neuroblastoma)
  • Methodology :
    • The MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
  • Results :
    • The compound demonstrated significant cytotoxic effects against the tested cell lines compared to doxorubicin, a standard chemotherapy drug. Notably, derivatives with nitro substituents exhibited higher cytotoxicity against the PC3 cell line .

Case Studies

Several studies have highlighted the biological activity of 1,3,4-thiadiazole derivatives similar to our compound:

  • Study on LOX Inhibition :
    A series of thiadiazole derivatives were synthesized and evaluated for their inhibitory effects on LOX enzymes. The results indicated that certain derivatives exhibited potent inhibitory activity and could serve as potential leads for anticancer drug development .
  • Mechanisms of Anticancer Activity :
    Previous research has shown that 1,3,4-thiadiazole derivatives can induce apoptosis and inhibit tyrosine kinase enzymes. These mechanisms are critical for their anticancer properties and suggest that this compound may act through similar pathways .

Q & A

Q. What are the established synthetic routes for 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via aza-Michael addition by treating precursors like bis-acrylamidopyridine derivatives with thiadiazole-containing nucleophiles (e.g., benzimidazole) under mild conditions (ambient temperature, polar solvents like acetonitrile). Cyclization steps may require refluxing in DMF with iodine as a catalyst . Optimization involves Design of Experiments (DOE) to vary parameters (e.g., solvent polarity, temperature, stoichiometry) and analyze yield via HPLC or NMR. For example, a fractional factorial design could identify critical factors influencing purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the presence of thiadiazole protons (δ 8.5–9.5 ppm) and pyridine backbone structure.
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Diffraction (XRD) : To resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, critical for applications in high-temperature environments.

Q. How does the compound’s reactivity vary in different solvent systems?

  • Methodological Answer : Reactivity can be screened in polar aprotic (DMF, DMSO), polar protic (ethanol, water), and non-polar solvents (toluene) using kinetic studies. For example, monitor the rate of thiadiazole ring-opening reactions via UV-Vis spectroscopy. Solvent effects on transition states can be modeled using Density Functional Theory (DFT) to predict reactivity trends .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the compound’s electronic properties and reaction pathways?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map electron density distribution, HOMO-LUMO gaps, and charge-transfer interactions involving thiadiazole rings.
  • Reaction Path Search Algorithms : Tools like GRRM or Gaussian’s intrinsic reaction coordinate (IRC) can simulate intermediates in aza-Michael addition or cyclization steps .
  • Molecular Dynamics (MD) : To study solvation effects and conformational flexibility in aqueous vs. organic media.

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified thiadiazole substituents (e.g., methyl, halogen) and test bioactivity (e.g., antimicrobial assays per ).
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and Hammett constants to correlate structural features with activity .
  • Docking Studies : Target proteins (e.g., bacterial enzymes) to identify binding modes and key interactions (e.g., π-π stacking with pyridine).

Q. What experimental designs address contradictory data in solubility or stability studies?

  • Methodological Answer :
  • Factorial Design : Test interactions between pH, temperature, and ionic strength to identify confounding factors.
  • Accelerated Stability Testing : Use Arrhenius modeling to extrapolate degradation rates under varying conditions.
  • Replication with Controls : Repeat experiments with standardized buffers and inert atmospheres to isolate variables .

Q. What role do the 1,3,4-thiadiazole moieties play in the compound’s supramolecular assembly?

  • Methodological Answer :
  • XRD or TEM : Visualize stacking patterns (e.g., π-π interactions between thiadiazole rings).
  • FTIR/Raman Spectroscopy : Detect hydrogen bonds between amide groups and thiadiazole N-atoms.
  • Theoretical Modeling : Use CrystalExplorer to quantify interaction energies in crystal lattices .

Methodological Best Practices

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Response Surface Methodology (RSM) : Vary catalyst loading, temperature, and reaction time to model yield vs. impurity profiles.
  • In Situ Monitoring : Use ReactIR or HPLC-PDA to track intermediate formation and adjust conditions dynamically .

Q. What protocols ensure reproducibility in stability studies under oxidative or hydrolytic conditions?

  • Standardized Buffers : Use phosphate (pH 7.4) or acetate (pH 4.5) buffers with controlled ionic strength.
  • Forced Degradation : Expose the compound to H2O2 (oxidative) or HCl (hydrolytic) and quantify degradation via LC-MS .

Q. How can cross-disciplinary approaches (e.g., materials science, catalysis) expand applications of this compound?

  • Collaborative Workflows :
  • Membrane Technologies : Test thiadiazole-modified polymers for ion selectivity (Reference CRDC subclass RDF2050104) .
  • Catalysis : Screen for ligand behavior in transition-metal complexes using cyclic voltammetry.

Data Contradiction Analysis Framework

Scenario Resolution Strategy Tools/References
Discrepant solubility valuesValidate purity via DSC/TGA; test in buffered vs. unbuffered systems
Inconsistent bioactivityReplicate assays with cell-line controls; verify compound integrity via NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.